molecular formula C13H26OSi B14399216 3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol CAS No. 89929-59-9

3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol

Cat. No.: B14399216
CAS No.: 89929-59-9
M. Wt: 226.43 g/mol
InChI Key: XSVLOBWEMMDUJI-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol is a chemical compound with a unique structure that includes both a trimethylsilyl group and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol typically involves the reaction of linalool with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

Linalool+Trimethylsilyl chlorideThis compound\text{Linalool} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Linalool+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The diene system can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Linalool: A naturally occurring terpene alcohol with a similar structure but without the trimethylsilyl group.

    Linalyl acetate: An ester derivative of linalool with similar applications in fragrance and flavor industries.

Uniqueness

3,7-Dimethyl-1-(trimethylsilyl)octa-1,6-dien-3-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

89929-59-9

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

3,7-dimethyl-1-trimethylsilylocta-1,6-dien-3-ol

InChI

InChI=1S/C13H26OSi/c1-12(2)8-7-9-13(3,14)10-11-15(4,5)6/h8,10-11,14H,7,9H2,1-6H3

InChI Key

XSVLOBWEMMDUJI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C[Si](C)(C)C)O)C

Origin of Product

United States

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